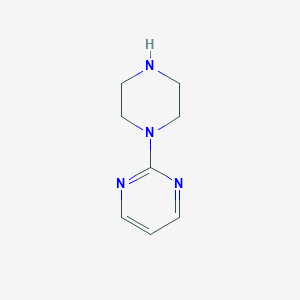

1-(2-Pyrimidinyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBFGEHILMYPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864967 | |

| Record name | 2-(Piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20980-22-7, 125523-53-7 | |

| Record name | 1-(2-Pyrimidinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20980-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Pyrimidinyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020980227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kampirone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125523537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperazin-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-PYRIMIDINYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3B5B38F56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis and Synthetic Evolution of 1-(2-Pyrimidinyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Pyrimidinyl)piperazine (PyP) is a critical heterocyclic scaffold in modern medicinal chemistry, most notably as the core of several anxiolytic drugs of the azapirone class, including buspirone, and as a key intermediate in the synthesis of numerous other pharmacologically active agents. This technical guide provides an in-depth exploration of the discovery and historical development of PyP, detailing its seminal synthesis and subsequent methodological advancements. The document presents a comparative analysis of various synthetic routes, supported by tabulated quantitative data, comprehensive experimental protocols, and visual representations of synthetic pathways and relevant biological signaling cascades.

Introduction: The Emergence of a Privileged Scaffold

The discovery of this compound is intrinsically linked to the broader post-war expansion of research into heterocyclic chemistry and its potential applications in medicine. While the precise first synthesis is not definitively documented in readily available literature, early explorations into the reactions of 2-halopyrimidines with nucleophiles paved the way for its creation. The significance of PyP as a key pharmaceutical intermediate became particularly evident with the development of the azapirone anxiolytics in the latter half of the 20th century. These drugs, which feature the PyP moiety, represented a new class of non-benzodiazepine anxiolytics with a distinct pharmacological profile. The function of PyP is twofold: it serves as a crucial building block for these larger, more complex molecules, and it is also a major active metabolite of many of them, contributing to their overall pharmacological effect through its own interactions with neurotransmitter receptors.

Synthetic History and Methodologies

The synthesis of this compound has evolved from early, straightforward nucleophilic substitution reactions to more refined, high-yield industrial processes. This section details the key synthetic advancements in chronological order.

The Foundational Synthesis: Nucleophilic Aromatic Substitution

The most fundamental and historically significant method for the synthesis of this compound involves the direct nucleophilic aromatic substitution of a leaving group on the pyrimidine (B1678525) ring with piperazine (B1678402).

Reaction Scheme:

Caption: General scheme for the synthesis of this compound.

This reaction is typically carried out by heating 2-chloropyrimidine with an excess of piperazine. The excess piperazine often serves as both the nucleophile and the base to neutralize the hydrochloric acid formed during the reaction. Various modifications to this core reaction have been developed to improve yield, purity, and scalability.

Modern Synthetic Approaches

To address the challenges of the classical approach, such as the formation of di-substituted byproducts and the need for a large excess of piperazine, several improved methods have been developed.

A common strategy to prevent di-substitution and allow for more controlled reaction conditions is the use of mono-Boc-protected piperazine. The tert-butyloxycarbonyl (Boc) group protects one of the piperazine nitrogens, ensuring that only mono-arylation occurs. The Boc group is then removed under acidic conditions.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound using a Boc-protected intermediate.

An alternative synthetic route that avoids the direct use of piperazine involves the construction of the piperazine ring from acyclic precursors. One such method starts with diethanolamine.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic methods described.

| Synthesis Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Melting Point (°C) | Reference |

| Nucleophilic Substitution | 2-Chloropyrimidine, Piperazine | Excess piperazine, heat | ~50% (unoptimized) | 32-34 | General Method |

| Boc-Protected Piperazine | N-Boc-piperazine, 2-Chloropyrimidine | 1. K2CO3, water, 25°C, 3h2. HCl, ethanol (B145695) | 93.4% (for Boc-intermediate) | Not reported for final product | Chinese Patent CN104803923A |

| From Diethanolamine | Diethanolamine | 1. SOCl2, CH2Cl22. Guanidine | 76.9% | Not reported | ResearchGate Article |

| Phase-Transfer Catalysis | 2-Chloropyrimidine, Piperazine | Na2CO3, water, butyl triphenylphosphonium bromide, 40-60°C | >80% | Not reported | Chinese Patent CN101250184B |

Table 1: Comparison of Synthetic Methods for this compound.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.29 (d, 2H), 6.45 (t, 1H), 3.78 (t, 4H), 2.90 (t, 4H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 161.8, 157.6, 109.8, 45.3, 44.8 |

| IR (neat, cm⁻¹) | 3285, 2938, 2845, 1588, 1547, 1435, 1315, 980, 785 |

| Mass Spectrum (EI, m/z) | 164 (M+), 122, 108, 96, 80, 56 |

Table 2: Spectroscopic Data for this compound.

Detailed Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

Materials:

-

2-Chloropyrimidine

-

Piperazine (anhydrous)

-

Sodium hydroxide (B78521)

-

Sodium chloride

-

Magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

A solution of 2-chloropyrimidine (1.0 eq) in toluene is added dropwise to a stirred solution of piperazine (5.0 eq) in toluene at reflux.

-

The reaction mixture is refluxed for 4 hours.

-

After cooling to room temperature, the mixture is washed with a saturated aqueous solution of sodium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with a 10% aqueous solution of sodium hydroxide and then with a saturated aqueous solution of sodium chloride.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to afford this compound as a pale yellow oil.

Synthesis via Boc-Protected Piperazine and Subsequent Deprotection

Materials:

-

N-Boc-piperazine

-

2-Chloropyrimidine

-

Potassium carbonate

-

Water

-

Hydrochloric acid

-

Ethanol

-

Standard glassware for organic synthesis

Procedure: Step 1: Synthesis of 1-(2-Pyrimidinyl)-4-Boc-piperazine

-

To a solution of potassium carbonate (1.1 eq) in water, add N-Boc-piperazine (1.0 eq).

-

With stirring at 25°C, add 2-chloropyrimidine (1.1 eq) in portions.

-

Continue stirring at 25°C for 3 hours.

-

Filter the resulting precipitate and wash the filter cake with a small amount of water.

-

Dry the solid in an oven to obtain 1-(2-pyrimidinyl)-4-Boc-piperazine as a white powdery solid.

Step 2: Deprotection to this compound Hydrochloride

-

To a solution of 1-(2-pyrimidinyl)-4-Boc-piperazine (1.0 eq) in ethanol, add a 6M aqueous solution of hydrochloric acid (5.3 eq).

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Recrystallize the resulting solid from absolute ethanol to obtain this compound hydrochloride as a white powdery solid.

Biological Significance and Signaling Pathways

This compound exerts its pharmacological effects primarily through its interaction with two key G-protein coupled receptors (GPCRs): the α2-adrenergic receptor and the 5-HT1A serotonin (B10506) receptor.

α2-Adrenergic Receptor Antagonism

PyP is an antagonist at α2-adrenergic receptors. These receptors are typically inhibitory, meaning their activation reduces the release of norepinephrine (B1679862) from presynaptic terminals. By blocking these receptors, PyP leads to an increase in noradrenergic neurotransmission.

Caption: Antagonistic action of this compound on the α2-adrenergic receptor signaling pathway.

5-HT1A Receptor Partial Agonism

PyP also acts as a partial agonist at 5-HT1A serotonin receptors. These receptors are also inhibitory and are found both presynaptically on serotonin neurons (autoreceptors) and postsynaptically on non-serotonergic neurons. As a partial agonist, PyP can have a dual effect, acting as an agonist in low serotonin states and as an antagonist in high serotonin states.

Caption: Partial agonistic action of this compound on the 5-HT1A receptor signaling pathway.

Conclusion

This compound has a rich history, from its origins in fundamental heterocyclic chemistry to its current status as a cornerstone in the development of neuropsychiatric drugs. The evolution of its synthesis reflects the broader trends in organic chemistry towards more efficient, scalable, and cost-effective methodologies. A thorough understanding of its synthesis and pharmacology is essential for researchers and professionals in drug discovery and development, as this versatile scaffold will undoubtedly continue to be a source of new therapeutic agents. The detailed synthetic protocols and comparative data presented in this guide serve as a valuable resource for the scientific community engaged in this important area of research.

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Pyrimidinyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Pyrimidinyl)piperazine (1-PP or 1-PmP) is a critical heterocyclic organic compound with significant pharmacological relevance. As the primary active metabolite of several anxiolytic and antidepressant drugs of the azapirone class, such as buspirone, gepirone, and tandospirone, its physicochemical properties and biological activity are of paramount importance in drug development and neuroscience research.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of its key signaling pathways. All quantitative data is presented in structured tables for ease of reference and comparison.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior, including absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the key physicochemical data for this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₄ | [2][3][4] |

| Molecular Weight | 164.21 g/mol | [3][5][6] |

| Appearance | After melting, clear yellow.[3] Solid (usually white or off-white powder).[7] | [3][7] |

| Melting Point | 32-34°C[4], 176.5-178.5 °C[2] | [2][4] |

| Boiling Point | 328.0 ± 52.0 °C at 760 mmHg[4], 118-120 °C @ 2 Torr[2], 277 °C[6] | [2][4][6] |

| Density | 1.1 ± 0.1 g/cm³[4], 1.07 g/cm³[3], 1.158 g/mL at 25 °C[6] | [3][4][6] |

| Refractive Index | 1.551[2], n20/D 1.587[6] | [2][6] |

| Vapor Pressure | 0.000195 mmHg at 25°C[2], 0.0 ± 0.7 mmHg at 25°C[4] | [2][4] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source(s) |

| Water Solubility | Very soluble[3], almost transparency[2] | [2][3] |

| Solubility in Organic Solvents | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) at concentrations up to 10 mg/mL.[8] | [8] |

| LogP (Octanol-Water Partition Coefficient) | 0.49 | [4] |

| pKa (Basic) | 8.9[9], 5.66 (pKb)[3] | [3][9] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the nucleophilic substitution of 2-chloropyrimidine (B141910) with piperazine (B1678402).[1]

Principle: An excess of piperazine is reacted with 2-chloropyrimidine. The excess piperazine serves as both the nucleophile and a base to neutralize the hydrochloric acid byproduct. The product is then isolated via extraction and can be further purified by distillation.[1]

General Procedure:

-

To a stirred solution of piperazine (45 mmol) and potassium carbonate (16.5 mmol) in water (20 mL), add 2-chloropyrimidine (18 mmol) in small portions at a temperature of 50-65 °C.[10]

-

Stir the reaction mixture for 1 hour at 60-65 °C.[10]

-

Cool the mixture to 35 °C.[10]

-

A yellow solid byproduct, 1,4-bispyrimidylpiperazine, may precipitate and can be removed by filtration.[10]

-

Extract the filtrate three times with chloroform.[10]

-

Dry the combined organic phases over anhydrous sodium sulfate (B86663) (Na₂SO₄).[10]

-

Evaporate the solvent under reduced pressure to yield this compound. The product can be used in subsequent reactions without further purification.[10]

An alternative approach involves the use of N-Boc-piperazine, which is reacted with 2-chloropyrimidine under alkaline conditions. The resulting 1-(2-pyrimidinyl)-4-Boc-piperazine is then deprotected under acidic conditions to yield this compound hydrochloride.[11]

Signaling Pathways and Mechanism of Action

This compound exhibits a distinct pharmacological profile, primarily acting as an antagonist at α₂-adrenergic receptors and a partial agonist at 5-HT₁ₐ serotonin (B10506) receptors.[1][5]

α₂-Adrenergic Receptor Antagonism

1-PP is a potent antagonist of α₂-adrenergic receptors, with a binding affinity (Ki) in the range of 7.3–40 nM.[1][5] These receptors are G-protein coupled receptors that are typically located presynaptically on noradrenergic neurons, where they function as autoreceptors to inhibit norepinephrine (B1679862) release. By blocking these receptors, 1-PP prevents the negative feedback mechanism, leading to an increased firing rate of noradrenergic neurons and enhanced norepinephrine release.[1]

5-HT₁ₐ Receptor Partial Agonism

1-PP also acts as a partial agonist at the 5-HT₁ₐ serotonin receptor, although with a lower affinity (Ki = 414 nM) compared to its action on α₂-adrenergic receptors.[5] As a partial agonist, it can elicit a submaximal response compared to a full agonist. This interaction contributes to the overall anxiolytic effects observed with its parent compounds.[8][12] The dual action on both the noradrenergic and serotonergic systems is a key feature of the pharmacological profile of this compound and the drugs that metabolize to it.

Biological Significance and Applications

This compound is not only a metabolite but also a pharmacologically active compound that contributes to the therapeutic and side-effect profiles of its parent drugs.[1] Its ability to modulate both noradrenergic and serotonergic systems makes it a subject of interest in the development of treatments for anxiety and depression.[12] Beyond its role in pharmacology, this compound is also utilized as a derivatization reagent in analytical chemistry, particularly for the analysis of peptides and phosphopeptides.[6][13]

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[5][9] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[6] It is stable under normal temperatures and pressures.[3]

This technical guide provides a foundational understanding of the physicochemical properties and biological activities of this compound. For further in-depth research and specific applications, consulting the primary literature is recommended.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 1-(2-Pyrimidyl)piperazine(20980-22-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 1-(2-PYRIMIDINYL) PIPERAZINE | CAS#:20980-22-7 | Chemsrc [chemsrc.com]

- 5. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 6. 1-(2-嘧啶基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pipzine-chem.com [pipzine-chem.com]

- 8. grokipedia.com [grokipedia.com]

- 9. This compound | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 11. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]

- 12. [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

Crystal Structure Analysis of 1-(2-Pyrimidinyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-(2-Pyrimidinyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the experimental protocols for the synthesis and crystallization of its salt forms and presents a comprehensive summary of its crystallographic data.

Introduction

This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making the understanding of its three-dimensional structure paramount for rational drug design and development. This guide focuses on the crystal structures of two salt forms: 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate (B79036).

Experimental Protocols

The following sections detail the methodologies employed in the synthesis, crystallization, and X-ray diffraction analysis of the title compounds.

Synthesis and Crystallization

2.1.1. 4-(pyrimidin-2-yl)piperazin-1-ium chloride (I)

A mixture of 1-(pyrimidin-2-yl)piperazine (0.2 g, obtained from Sigma-Aldrich) and concentrated hydrochloric acid (5 ml) was stirred for 10 minutes at room temperature. The resulting solution was filtered. Colorless block-like crystals suitable for X-ray diffraction were obtained after a few days by slow evaporation of the solvent. The melting point of the crystals was determined to be above 563 K.[1][2]

2.1.2. 4-(pyrimidin-2-yl)piperazin-1-ium nitrate (II)

1-(pyrimidin-2-yl)piperazine (0.2 g, from Sigma-Aldrich) was mixed with concentrated nitric acid (5 ml) and stirred for 10 minutes at room temperature. A white precipitate formed immediately. This precipitate was dried overnight in the open air and then redissolved in water. Colorless, block-shaped crystals were obtained after several days through slow evaporation. The melting point of these crystals was in the range of 463–470 K.[1][2]

X-ray Data Collection and Structure Refinement

For both compounds, X-ray diffraction data were collected using a CrysAlis PRO diffractometer. The cell refinement and data reduction were performed with the CrysAlis PRO and CrysAlis RED software packages, respectively.[3] The structures were solved and refined using standard crystallographic software.

Data Presentation

The crystallographic data for the two salts of this compound are summarized in the following tables for easy comparison.

Crystal Data and Structure Refinement

| Parameter | 4-(pyrimidin-2-yl)piperazin-1-ium chloride (I) | 4-(pyrimidin-2-yl)piperazin-1-ium nitrate (II) |

| Chemical Formula | C₈H₁₃N₄⁺·Cl⁻ | C₈H₁₃N₄⁺·NO₃⁻ |

| Formula Weight | 200.67 | 227.23 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| a (Å) | 7.0259 (4) | 7.2952 (4) |

| b (Å) | 10.5361 (6) | 11.2341 (6) |

| c (Å) | 12.7801 (7) | 13.2086 (7) |

| α (°) | 90 | 90 |

| β (°) | 90 | 100.321 (5) |

| γ (°) | 90 | 90 |

| Volume (ų) | 945.54 (9) | 1064.93 (10) |

| Z | 4 | 4 |

| Temperature (K) | 293 | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |

| Reflections collected | 5514 | 6218 |

| Independent reflections | 1841 | 1960 |

| Rint | 0.045 | 0.040 |

| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.091 | R1 = 0.058, wR2 = 0.163 |

Source: Yamuna et al., 2014[4]

Selected Bond Lengths (Å)

| Bond | Compound (I) | Compound (II) |

| C1—N1 | 1.336 (3) | 1.338 (3) |

| C1—N2 | 1.343 (3) | 1.342 (3) |

| C1—N3 | 1.373 (3) | 1.369 (3) |

| C2—N1 | 1.328 (4) | 1.328 (3) |

| C3—N2 | 1.324 (4) | 1.325 (3) |

| C5—N3 | 1.464 (3) | 1.465 (3) |

| C6—N4 | 1.483 (3) | 1.483 (3) |

| C7—N4 | 1.484 (3) | 1.484 (3) |

| C8—N3 | 1.463 (3) | 1.463 (3) |

Source: Yamuna et al., 2014[1][3]

Selected Bond Angles (°)

| Angle | Compound (I) | Compound (II) |

| N1—C1—N2 | 126.9 (2) | 126.9 (2) |

| N1—C1—N3 | 116.3 (2) | 116.5 (2) |

| N2—C1—N3 | 116.8 (2) | 116.6 (2) |

| C2—N1—C1 | 115.6 (2) | 115.5 (2) |

| C3—N2—C1 | 115.8 (2) | 115.9 (2) |

| C8—N3—C5 | 111.9 (2) | 112.1 (2) |

| C8—N3—C1 | 123.5 (2) | 123.5 (2) |

| C5—N3—C1 | 124.5 (2) | 124.3 (2) |

| C6—N4—C7 | 109.9 (2) | 110.0 (2) |

Source: Yamuna et al., 2014

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of this compound salts.

Structural Commentary

In both salt structures, the piperazine (B1678402) ring adopts a slightly distorted chair conformation.[1][3] The protonation occurs at the nitrogen atom of the piperazine ring that is not attached to the pyrimidine (B1678525) ring.[1][3] The bond lengths and angles are within the expected ranges for similar structures. The crystal packing is stabilized by hydrogen bonding interactions. In the chloride salt, N—H···Cl interactions form zigzag chains.[1] In the nitrate salt, bifurcated N—H···O hydrogen bonds, along with C—H···O interactions, create infinite chains.[1]

Conclusion

This guide has provided a detailed technical overview of the crystal structure analysis of this compound in its chloride and nitrate salt forms. The presented experimental protocols and quantitative data offer valuable insights for researchers in the fields of crystallography, medicinal chemistry, and drug development, aiding in the design of novel therapeutic agents based on this important molecular scaffold.

References

Spectral Analysis of 1-(2-Pyrimidinyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 1-(2-Pyrimidinyl)piperazine, a key chemical intermediate and a significant metabolite of several anxiolytic drugs. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics, offering valuable data for identification, characterization, and quality control purposes.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectral data presented in this guide.

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃).[1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.291 | Doublet | 2H | Pyrimidine C4-H, C6-H |

| 6.451 | Triplet | 1H | Pyrimidine C5-H |

| 3.782 | Triplet | 4H | Piperazine (B1678402) -CH₂-N(pyrimidine) |

| 2.901 | Triplet | 4H | Piperazine -CH₂-NH |

| 2.15 | Singlet | 1H | Piperazine -NH |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment (in derivative) |

| 161.46 | Pyrimidine C2 |

| 158.49 | Pyrimidine C4, C6 |

| 110.53 | Pyrimidine C5 |

| 42.96 - 51.34 | Piperazine Carbons |

Note: The chemical shifts for the piperazine carbons in the derivative are influenced by the substituent. In unsubstituted this compound, the chemical shifts for the piperazine carbons would be different but are expected to be in a similar region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

GC-MS Fragmentation Data

The following table lists the major fragments observed in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound.[3]

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

| 164 | Molecular Ion [M]⁺ |

| 122 | High |

| 108 | High |

| 96 | Moderate |

MS/MS Fragmentation Data

Tandem mass spectrometry (MS/MS) provides more detailed structural information through controlled fragmentation of a selected precursor ion. For this compound, the protonated molecule [M+H]⁺ with m/z 165.1135 was used as the precursor ion.[3]

| Precursor Ion (m/z) | Fragment Ions (m/z) |

| 165.1135 | 148, 122, 96.1 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

ATR-FTIR Spectral Data

The Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrum of this compound has been reported.[3] The main absorption bands are characteristic of the pyrimidinyl and piperazine moieties. A publication on a derivative provides more specific band assignments which can be used for interpretation.[2]

| Wavenumber (cm⁻¹) | Assignment (based on derivative) |

| ~3070 | Aromatic C-H stretching |

| ~2908 | Aliphatic C-H stretching |

| ~1583-1421 | C=C and C=N stretching (pyrimidine ring) |

| ~1259-1029 | C-N stretching |

Experimental Protocols

NMR Spectroscopy

The ¹H NMR spectrum was obtained on a BRUKER AC-300 spectrometer operating at a frequency of 300 MHz.[3] A sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For the ¹³C NMR of the derivative, a Bruker DPX spectrometer operating at 125 MHz was used with DMSO-d₆ as the solvent.[2]

Mass Spectrometry (LC-MS/MS)

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound in rat plasma has been described.[] The chromatographic separation was performed on a CAPCELL PAK ADME C18 column with a mobile phase consisting of acetonitrile (B52724) and 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid.[] Detection was achieved using a tandem mass spectrometer with an electrospray ionization (ESI) source.[]

Infrared Spectroscopy (ATR-FTIR)

The ATR-FTIR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[3] The sample was analyzed neat, without any sample preparation, by placing it directly onto the ATR crystal.[3] A typical ATR-FTIR analysis involves collecting a background spectrum of the clean, empty ATR crystal, followed by the collection of the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). General parameters for such an analysis often include a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with an accumulation of 16 to 32 scans.[5]

References

- 1. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR spectrum [chemicalbook.com]

- 2. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

An In-depth Technical Guide to the Mechanism of Action of 1-(2-Pyrimidinyl)piperazine on α2-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Pyrimidinyl)piperazine (1-PP) is a major active metabolite of several anxiolytic and antidepressant drugs, including buspirone, gepirone, and tandospirone (B1205299). Its pharmacological activity, particularly its interaction with α2-adrenergic receptors, significantly contributes to the therapeutic and side-effect profiles of its parent compounds. This technical guide provides a comprehensive overview of the mechanism of action of 1-PP at α2-adrenergic receptors, detailing its binding affinity, functional antagonism, and downstream signaling effects. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Introduction

This compound (1-PP) is a pharmacologically active compound that functions primarily as an antagonist at α2-adrenergic receptors.[1][2] These receptors, part of the G protein-coupled receptor (GPCR) superfamily, are crucial regulators of neurotransmission in the central and peripheral nervous systems. As presynaptic autoreceptors, they mediate a negative feedback mechanism on norepinephrine (B1679862) release.[3] Blockade of these receptors by 1-PP leads to an increase in noradrenergic neurotransmission, an effect that is believed to underlie some of the therapeutic actions of its parent drugs.[2][4] This guide will delve into the specific molecular interactions and functional consequences of 1-PP's engagement with α2-adrenergic receptors.

Quantitative Analysis of 1-PP Interaction with α2-Adrenergic Receptors

The interaction of 1-PP with α2-adrenergic receptors has been quantified through various in vitro assays. The data consistently demonstrate its antagonist properties.

Binding Affinity

Radioligand binding assays have been employed to determine the affinity of 1-PP for α2-adrenergic receptors. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

| Receptor Target | Ki Value (nM) | Reference |

| α2-Adrenergic Receptor (general) | 7.3–40 | [5] |

Further research is needed to delineate the specific Ki values for the α2A, α2B, and α2C subtypes.

Functional Antagonism

Functional assays measure the ability of a compound to inhibit the response of a receptor to an agonist. The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates a more potent antagonist.

| Assay System | Agonist | pA2 Value | Reference |

| K+-evoked [3H]noradrenaline release from rat cerebral cortex synaptosomes (presynaptic α2-adrenoceptors on noradrenergic terminals) | Noradrenaline | 6.8 | [6] |

| K+-evoked [3H]serotonin release from rat cerebral cortex synaptosomes (presynaptic α2-adrenoceptors on serotonergic terminals) | Noradrenaline | 7.3 | [6] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of 1-PP at α2-adrenergic receptors is competitive antagonism. This interaction initiates a cascade of downstream signaling events.

α2-Adrenergic Receptor Signaling

α2-Adrenergic receptors are coupled to inhibitory G proteins (Gi/o). Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including protein kinase A (PKA).

References

- 1. Presynaptic noradrenergic alpha-receptors and modulation of 3H-noradrenaline release from rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 6. Antagonist properties of this compound at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Pyrimidinyl)piperazine as a 5-HT1A Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Pyrimidinyl)piperazine (1-PP) is a pharmacologically active compound and a principal metabolite of several clinically important anxiolytic and antidepressant drugs of the azapirone class, including buspirone (B1668070), gepirone, and tandospirone. While its parent compounds exhibit complex pharmacological profiles, 1-PP itself displays significant interaction with neurotransmitter systems. Notably, it functions as a partial agonist at the serotonin (B10506) 1A (5-HT1A) receptor. This guide provides a comprehensive technical overview of 1-PP's role as a 5-HT1A partial agonist, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and workflows.

Pharmacological Profile at the 5-HT1A Receptor

1-PP demonstrates a moderate affinity for the 5-HT1A receptor, acting as a partial agonist. This means that while it binds to the receptor, it elicits a submaximal response compared to a full agonist like serotonin. Its partial agonism is a key contributor to the overall therapeutic and side-effect profiles of its parent drugs.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of 1-PP at the 5-HT1A receptor.

| Parameter | Value | Description | Reference(s) |

| Binding Affinity | |||

| Ki | 414 nM | Inhibitory constant, indicating the concentration of 1-PP required to occupy 50% of the 5-HT1A receptors in a competitive binding assay. A higher Ki value denotes lower affinity. | [1] |

| Functional Activity | |||

| Emax | 54% | Maximum effect produced by 1-PP relative to a full agonist, indicating its intrinsic efficacy as a partial agonist. | [1] |

| Intrinsic Activity | 0.312 | The ability of 1-PP to induce a response at the 5-HT1A receptor relative to the full agonist R-(+)-8-OH-DPAT (defined as 1.0). | [2] |

| In Vivo Potency | |||

| EC50 | 304 ng/mL | The concentration of 1-PP in the blood that produces 50% of its maximal effect in an in vivo assay (hypothermia model in rats). | [2] |

Signaling Pathways and Metabolic Relationship

Activation of the 5-HT1A receptor by a partial agonist like 1-PP initiates a G-protein-mediated signaling cascade. The 5-HT1A receptor is coupled to an inhibitory G-protein (Gi/o). Upon agonist binding, this G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

1-PP is a major metabolite of several azapirone drugs. The metabolic conversion, primarily occurring in the liver, is a crucial aspect of the pharmacokinetics of these parent compounds.

Experimental Protocols

The characterization of 1-PP's activity at the 5-HT1A receptor involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of 1-PP for the 5-HT1A receptor.

Principle: This competitive binding assay measures the ability of unlabeled 1-PP to displace a radiolabeled ligand (e.g., [³H]8-OH-DPAT) from the 5-HT1A receptor.

Materials:

-

Tissue Preparation: Rat hippocampal membranes or membranes from a cell line stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: 10 µM Serotonin or another high-affinity 5-HT1A ligand.

-

Incubation Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

-

Filtration: Glass fiber filters (e.g., Whatman GF/B) presoaked in 0.3% polyethyleneimine.

-

Scintillation Cocktail and a Liquid Scintillation Counter .

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a final protein concentration of approximately 200 µg/mL.

-

Assay Setup: In a 96-well plate, combine:

-

100 µL of membrane suspension.

-

50 µL of [³H]8-OH-DPAT at a final concentration of ~1 nM.

-

50 µL of varying concentrations of 1-PP (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or buffer (for total binding) or 10 µM Serotonin (for non-specific binding).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 4 mL of ice-cold incubation buffer.

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the IC50 value (the concentration of 1-PP that inhibits 50% of specific binding) from the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Objective: To determine the functional activity (potency and efficacy) of 1-PP as a partial agonist at the 5-HT1A receptor.

Principle: Agonist binding to a Gi/o-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable radiolabeled GTP analog, [³⁵S]GTPγS, to quantify G-protein activation.

Materials:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Radioligand: [³⁵S]GTPγS.

-

Reagents: GDP, unlabeled GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

-

Test Compound: this compound and a reference full agonist (e.g., 8-OH-DPAT).

Procedure:

-

Assay Setup: In assay tubes, combine:

-

Membrane preparation (5-20 µg of protein).

-

Assay buffer containing GDP (e.g., 10 µM).

-

Varying concentrations of 1-PP or the reference full agonist.

-

-

Pre-incubation: Incubate for 15 minutes at 30°C.

-

Initiation: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to initiate the reaction.

-

Incubation: Incubate for 30 minutes at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration to obtain EC50 (potency) and Emax (efficacy) values. The Emax of 1-PP is expressed as a percentage of the maximal stimulation produced by the full agonist.

Objective: To measure the inhibitory effect of 1-PP on adenylyl cyclase activity via 5-HT1A receptor activation.

Principle: Activation of the Gi/o-coupled 5-HT1A receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay typically measures the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.

-

Reagents: Forskolin (B1673556), a phosphodiesterase inhibitor (e.g., IBMX), and a cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Test Compound: this compound.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and grow to near confluency.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C.

-

Compound Addition: Add varying concentrations of 1-PP to the wells.

-

Stimulation: Add forskolin (e.g., 10 µM) to all wells except the basal control to stimulate adenylyl cyclase.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the 1-PP concentration to determine the IC50 value.

In Vivo Assays

Objective: To determine the in vivo potency and intrinsic activity of 1-PP.

Principle: Activation of 5-HT1A receptors in the brain can induce a hypothermic response in rats. The magnitude of this temperature drop is related to the potency and efficacy of the agonist.

Materials:

-

Animals: Male Wistar rats.

-

Test Compound: this compound and a reference full agonist (e.g., R-(+)-8-OH-DPAT).

-

Administration: Intravenous (i.v.) infusion equipment.

-

Temperature Measurement: Rectal probe and thermometer.

-

Blood Sampling: Equipment for serial blood sampling.

Procedure:

-

Animal Preparation: Anesthetize the rats and implant catheters for i.v. drug administration and blood sampling. Allow for recovery.

-

Baseline Measurement: On the day of the experiment, measure the baseline body temperature of the conscious, freely moving rats.

-

Drug Administration: Administer 1-PP or the reference agonist via i.v. infusion over a set period (e.g., 15 minutes).

-

Monitoring: Continuously monitor the rectal temperature for a defined period (e.g., 4 hours) after drug administration.

-

Blood Sampling: Collect blood samples at regular intervals to determine the plasma concentration of 1-PP.

-

Data Analysis: Model the pharmacokinetic-pharmacodynamic relationship between the plasma concentration of 1-PP and the change in body temperature to determine the in vivo EC50 (potency) and intrinsic activity relative to the full agonist.[2]

Objective: To measure the effect of 1-PP on extracellular serotonin levels in specific brain regions.

Principle: Microdialysis allows for the sampling of neurotransmitters from the extracellular space of the brain in freely moving animals. Activation of presynaptic 5-HT1A autoreceptors is expected to decrease serotonin release.

Materials:

-

Animals: Male Sprague-Dawley rats.

-

Surgical Equipment: Stereotaxic frame, microdialysis guide cannulae, and probes.

-

Perfusion System: Microinfusion pump and artificial cerebrospinal fluid (aCSF).

-

Analytical System: HPLC with electrochemical detection (HPLC-ECD) for serotonin quantification.

Procedure:

-

Surgery: Under anesthesia, implant a guide cannula stereotaxically into a brain region rich in 5-HT1A receptors (e.g., the dorsal raphe nucleus or hippocampus).

-

Recovery: Allow the animals to recover for 24-48 hours.

-

Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular serotonin levels.

-

Drug Administration: Administer 1-PP systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue collecting dialysate samples for several hours post-administration.

-

Analysis: Analyze the serotonin content in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels to determine the effect of 1-PP on serotonin release.

Objective: To assess the effect of 1-PP on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).

Principle: The cell bodies of serotonergic neurons in the DRN are rich in 5-HT1A autoreceptors. Activation of these receptors by an agonist inhibits neuronal firing.

Materials:

-

Animals: Male Sprague-Dawley rats.

-

Anesthetic: e.g., chloral (B1216628) hydrate.

-

Surgical Equipment: Stereotaxic frame.

-

Recording Equipment: Glass microelectrodes, amplifier, and data acquisition system.

-

Drug Administration: Intravenous catheter.

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

-

Electrode Placement: Lower a recording microelectrode into the DRN.

-

Neuron Identification: Identify serotonergic neurons based on their characteristic slow, regular firing pattern and long-duration action potentials.

-

Baseline Recording: Record the baseline firing rate of a single neuron for several minutes.

-

Drug Administration: Administer 1-PP intravenously in cumulative doses.

-

Recording: Record the firing rate of the neuron in response to each dose of 1-PP.

-

Data Analysis: Construct a dose-response curve to determine the inhibitory effect of 1-PP on the firing of DRN neurons.

Conclusion

This compound is a pharmacologically active metabolite that functions as a partial agonist at the 5-HT1A receptor. Its moderate affinity and submaximal efficacy contribute to the complex pharmacology of its parent azapirone drugs. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of 1-PP and other novel compounds targeting the 5-HT1A receptor, from in vitro binding and functional assays to in vivo measures of physiological and neurochemical effects. A thorough understanding of 1-PP's activity is essential for the rational design and development of new therapeutics for anxiety and depressive disorders.

References

The Pharmacological Profile of 1-(2-Pyrimidinyl)piperazine: A Technical Guide

An In-depth Examination of a Key Active Metabolite for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Pyrimidinyl)piperazine (2-PP), a principal active metabolite of several azapirone anxiolytics and antidepressants such as buspirone, gepirone (B1671445), and tandospirone, plays a significant role in the overall pharmacological effects of its parent compounds.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of 2-PP, focusing on its interactions with key neurotransmitter systems. The information presented herein is intended to support further research and drug development efforts centered on this compound and its derivatives.

Core Pharmacological Actions

This compound is primarily characterized by its dual action as a potent antagonist at α2-adrenergic receptors and a partial agonist at 5-HT1A serotonin (B10506) receptors.[1][4][5] It exhibits negligible affinity for dopamine (B1211576) D2, D3, and D4 receptors, as well as α1-adrenergic receptors.[1] This unique pharmacological profile contributes to a complex interplay of effects on noradrenergic and serotonergic neurotransmission.

Quantitative Pharmacological Data

The binding affinities and functional potencies of this compound at its primary targets have been quantified in various in vitro and in vivo studies. The following tables summarize these key quantitative data.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Radioligand | Tissue/System | Ki (nM) | Reference |

| α2-Adrenergic Receptor | [3H]Clonidine | Calf Cerebral Cortex | 7.3 - 40 | [1] |

| 5-HT1A Receptor | Not Specified | Not Specified | 414 | [1] |

| Dopamine D2, D3, D4 Receptors | Not Specified | Not Specified | > 10,000 | [1] |

Table 2: Functional Activity of this compound

| Receptor | Assay Type | Parameter | Value | Tissue/System | Reference |

| α2-Adrenoceptors (presynaptic, on noradrenergic terminals) | [3H]Noradrenaline Release | pA2 | 6.8 | Rat Cerebral Cortex Synaptosomes | [6] |

| α2-Adrenoceptors (presynaptic, on serotonergic terminals) | [3H]Serotonin Release | pA2 | 7.3 | Rat Cerebral Cortex Synaptosomes | [6] |

| 5-HT1A Receptor | [35S]GTPγS Binding | Emax | 54% (relative to full agonist) | Not Specified | [1] |

Key Signaling Pathways

The pharmacological effects of this compound are mediated through its modulation of the α2-adrenergic and 5-HT1A receptor signaling pathways.

Experimental Protocols

The characterization of the pharmacological profile of this compound involves a range of in vitro and in vivo experimental procedures.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for specific receptors.

Principle: This competitive binding assay measures the ability of 2-PP to displace a radiolabeled ligand from its receptor in a tissue homogenate or cell membrane preparation.

Methodology:

-

Tissue Preparation: A tissue source rich in the target receptor (e.g., rat cerebral cortex for α2-adrenergic receptors) is homogenized and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]clonidine for α2-receptors) and varying concentrations of this compound.

-

Control Groups:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding: Contains membranes, radioligand, and a high concentration of an unlabeled ligand to saturate the receptors.

-

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of 2-PP that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays: [35S]GTPγS Binding

Objective: To determine the functional activity (e.g., partial agonism) of this compound at G-protein coupled receptors.

Principle: Agonist binding to a Gi/o-coupled receptor like the 5-HT1A receptor stimulates the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins following receptor activation.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.

-

Assay Incubation: The membranes are incubated in a buffer containing GDP, varying concentrations of this compound, and [35S]GTPγS.

-

Control Groups:

-

Basal Binding: Contains membranes and [35S]GTPγS without any agonist.

-

Full Agonist: A known full agonist for the receptor is used as a positive control.

-

-

Reaction Termination: After incubation, the reaction is stopped, and the bound and free [35S]GTPγS are separated by filtration.

-

Quantification: The amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.

-

Data Analysis: The agonist-stimulated binding is calculated by subtracting the basal binding. The efficacy (Emax) of 2-PP is expressed as a percentage of the stimulation produced by a full agonist.

In Vivo Electrophysiology: Locus Coeruleus Neuronal Firing

Objective: To assess the in vivo effects of this compound on the firing rate of noradrenergic neurons in the locus coeruleus.

Principle: The α2-adrenergic receptors on the cell bodies and dendrites of locus coeruleus neurons are autoreceptors that inhibit neuronal firing. An antagonist like 2-PP is expected to block the tonic inhibitory influence of noradrenaline, thereby increasing the firing rate of these neurons.

Methodology:

-

Animal Preparation: A rat is anesthetized, and its head is fixed in a stereotaxic frame. A small burr hole is drilled in the skull overlying the locus coeruleus.

-

Electrode Placement: A recording microelectrode is lowered into the locus coeruleus to record the extracellular action potentials of single noradrenergic neurons.

-

Drug Administration: this compound is administered systemically (e.g., intravenously or intraperitoneally) or locally via a micropipette.

-

Data Acquisition: The firing rate of the neuron is recorded before, during, and after drug administration.

-

Data Analysis: Changes in the neuronal firing rate following the administration of 2-PP are quantified and analyzed to determine its effect on the activity of locus coeruleus neurons.

Experimental Workflow

The pharmacological characterization of a compound like this compound typically follows a hierarchical approach, moving from in vitro to in vivo studies.

Conclusion

This compound possesses a distinct pharmacological profile characterized by α2-adrenergic receptor antagonism and 5-HT1A receptor partial agonism. This dual activity contributes significantly to the therapeutic and side-effect profiles of its parent azapirone drugs. The data and methodologies presented in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the pharmacology of 2-PP and to design novel therapeutics targeting the noradrenergic and serotonergic systems.

References

- 1. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Translational Pitfalls in SCI Bladder Research: The Hidden Role of Urinary Drainage Techniques in the Rat Model | MDPI [mdpi.com]

- 3. The alpha 2-adrenoceptor antagonist activity of ipsapirone and gepirone is mediated by their common metabolite 1-(2-pyrimidinyl)-piperazine (PmP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonist properties of this compound at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Pyrimidinyl)piperazine: An In-Depth Technical Guide to its Role as a Core Metabolite of Buspirone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buspirone (B1668070), an anxiolytic agent of the azapirone class, undergoes extensive first-pass metabolism, resulting in low bioavailability of the parent drug[1][2]. A significant portion of its clinical and pharmacological profile is influenced by its primary active metabolite, 1-(2-Pyrimidinyl)piperazine (1-PP). This technical guide provides a comprehensive overview of 1-PP, focusing on its formation, pharmacokinetic profile, pharmacodynamic properties, and the experimental methodologies used for its characterization. This document is intended to serve as a resource for researchers and professionals involved in drug development and neuropharmacology.

Data Presentation

Pharmacokinetic Parameters

The pharmacokinetic profiles of buspirone and its metabolite 1-PP have been characterized in both human and animal studies. The following tables summarize key quantitative data from various investigations.

Table 1: Human Pharmacokinetic Parameters of Buspirone and 1-PP

| Parameter | Buspirone | 1-PP | Conditions |

| Bioavailability | ~4% | - | Oral administration[1][3][4] |

| Tmax (Time to Peak Plasma Concentration) | 40-90 minutes | - | Oral administration[3] |

| Elimination Half-life (t½) | 2-3 hours | ~6.1 hours | Single oral dose[3] |

| Volume of Distribution (Vd) | 5.3 L/kg | - | -[2][3] |

| Systemic Clearance | 1.7 L/h/kg | - | -[2][3] |

| Plasma Protein Binding | 86-95% | - | -[5] |

| AUC Ratio (1-PP/Buspirone) | - | ~12-13 | Multiple dose administration[2] |

| Effect of Food on AUC | ~2-fold increase | No significant change | With high-fat meal[3][6] |

| Effect of Food on Cmax | ~2-fold increase | ~32-33% decrease | With high-fat meal[6] |

Table 2: Rat Pharmacokinetic Parameters of Buspirone and 1-PP (Intravenous Administration)

| Parameter | Buspirone | 1-PP |

| Elimination Half-life (t½) | ~25 minutes | ~79 minutes |

| Clearance | 13.1 mL/min | 8.2 mL/min |

| Conversion from Buspirone | - | At least 26% |

Data from pharmacokinetic-pharmacodynamic modeling in rats.[7]

In Vitro Metabolism Kinetics

The formation of 1-PP from buspirone is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[8][9][10] The kinetics of this and other metabolic pathways have been studied in human liver microsomes (HLMs).

Table 3: Apparent Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for Buspirone Metabolite Formation in Human Liver Microsomes

| Metabolite | Metabolic Pathway | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) |

| 1-(2-pyrimidinyl)-piperazine (1-PP) | N-dealkylation | 8.7 | 150 |

| 3'-hydroxybuspirone (3'-OH-Bu) | Hydroxylation | 4.3 | 47 |

| 5-hydroxybuspirone (5-OH-Bu) | Hydroxylation | 11.4 / 514 | 72 / 312 |

| 6'-hydroxybuspirone (6'-OH-Bu) | Hydroxylation | 8.8 | 240 |

| Buspirone N-oxide (Bu N-oxide) | N-oxidation | 34.0 | 78 |

Data from in vitro studies with pooled human liver microsomes.[8][9]

Receptor Binding Affinities

1-PP exhibits a distinct receptor binding profile compared to its parent compound, buspirone. It has a notable affinity for α2-adrenergic receptors and a lower affinity for serotonin (B10506) 5-HT1A receptors.

Table 4: Receptor Binding Affinities (Ki) of 1-PP

| Receptor | Affinity (Ki) | Notes |

| α2-Adrenergic Receptor | 7.3 - 40 nM | Antagonist activity |

| 5-HT1A Receptor | 414 nM | Partial agonist activity (Emax = 54%) |

| Dopamine D2, D3, D4 Receptors | > 10,000 nM | Negligible affinity |

| α1-Adrenergic Receptors | - | No significant affinity reported |

Experimental Protocols

In Vitro Metabolism of Buspirone in Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of buspirone using pooled human liver microsomes (HLMs) to identify metabolites and determine enzyme kinetics.

Materials:

-

Buspirone hydrochloride

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

100 mM Potassium phosphate (B84403) buffer (pH 7.4)

-

Ice-cold acetonitrile

-

Internal standard (for LC-MS/MS analysis)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLMs (final concentration, e.g., 0.1 mg/mL), buspirone (at various concentrations for kinetic studies), and potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 5-60 minutes) with gentle agitation.

-

Termination of Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile.

-

Sample Preparation for Analysis: Add an appropriate internal standard and centrifuge the mixture to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and quantify the metabolites formed.

Quantification of Buspirone and 1-PP in Human Plasma by LC-MS/MS

This protocol provides a general method for the sensitive and specific quantification of buspirone and 1-PP in human plasma samples.

Materials:

-

Human plasma samples

-

Buspirone and 1-PP analytical standards

-

Internal standard (e.g., a deuterated analog)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw plasma samples and internal standard working solutions.

-

To an aliquot of plasma, add the internal standard.

-

Perform protein precipitation followed by either solid-phase extraction or liquid-liquid extraction to isolate the analytes.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 reversed-phase column.

-

The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for buspirone, 1-PP, and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Quantify the concentrations of buspirone and 1-PP in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of 1-PP for the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the human 5-HT1A receptor (e.g., from HEK293 cells or rat hippocampus)

-

Radioligand (e.g., [3H]8-OH-DPAT - agonist, or [3H]WAY-100635 - antagonist)

-

1-PP at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

Non-specific binding control (e.g., 10 µM serotonin)

-

Glass fiber filters

-

Scintillation counter and cocktail

Procedure:

-

Assay Setup: In a 96-well plate, combine the receptor-containing membranes, the radioligand at a fixed concentration (typically at its Kd), and varying concentrations of 1-PP.

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 45-60 minutes).

-

Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the 1-PP concentration to generate a competition curve.

-

Calculate the IC50 value (the concentration of 1-PP that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Conclusion

This compound is a major and pharmacologically active metabolite of buspirone that significantly contributes to the overall clinical effects of the parent drug. Its distinct pharmacokinetic and pharmacodynamic profile, particularly its potent α2-adrenergic receptor antagonism, differentiates it from buspirone. A thorough understanding of 1-PP's properties is crucial for the development of new anxiolytics and for optimizing the therapeutic use of buspirone. The experimental protocols provided in this guide offer a framework for the continued investigation of this important metabolite and its role in neuropharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Buspirone, an Anxiolytic Drug | Semantic Scholar [semanticscholar.org]

- 5. Buspirone - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

In Silico Prediction of 1-(2-Pyrimidinyl)piperazine Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Pyrimidinyl)piperazine (1-PP) is a pharmacologically significant molecule, primarily known as a metabolite of several anxiolytic drugs, including buspirone.[1] It exhibits notable activity as an antagonist of the α2-adrenergic receptor and a weak partial agonist at the 5-HT1A serotonin (B10506) receptor.[2] This dual activity contributes to the complex pharmacological profiles of its parent compounds. Understanding the physicochemical and pharmacokinetic properties of 1-PP is crucial for elucidating its biological effects and for the design of novel therapeutics. This technical guide provides an in-depth overview of the in silico prediction of key properties of this compound, offering a framework for its computational evaluation. The guide includes predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, detailed protocols for key in silico experimental methodologies, and visualizations of relevant signaling pathways.

Predicted Physicochemical and ADMET Properties

In silico tools play a pivotal role in modern drug discovery by providing rapid and cost-effective predictions of a compound's properties, guiding lead optimization, and reducing late-stage failures.[3][4] Online platforms such as SwissADME and pkCSM utilize large datasets and sophisticated algorithms to estimate a wide range of physicochemical and pharmacokinetic parameters from a molecule's structure alone.[5][6]

Physicochemical Properties

The following table summarizes the key experimental and in silico predicted physicochemical properties of this compound. These parameters are fundamental to a drug's behavior, influencing its solubility, permeability, and ability to interact with biological targets.

| Property | Experimental Value | Predicted Value | Data Source / Prediction Method |

| Molecular Formula | C₈H₁₂N₄ | C₈H₁₂N₄ | - |

| Molecular Weight | 164.21 g/mol | 164.21 g/mol | PubChem[7] |

| logP (Octanol/Water Partition Coefficient) | - | 0.85 | ALOGPS |

| Water Solubility (logS) | Very soluble[3] | -0.95 | ALOGPS |

| pKa (most basic) | 8.9[7] | 7.85 | ChemAxon |

| Topological Polar Surface Area (TPSA) | - | 58.1 Ų | SwissADME |

| Number of Hydrogen Bond Acceptors | 4 | 4 | Molinspiration |

| Number of Hydrogen Bond Donors | 1 | 1 | Molinspiration |

| Number of Rotatable Bonds | 1 | 1 | Molinspiration |

ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

ADMET properties are critical for determining the viability of a drug candidate. The table below presents the in silico predicted ADMET profile for this compound, offering insights into its likely behavior within a biological system.[8][9]

| ADMET Parameter | Predicted Value/Classification | Prediction Tool/Method |

| Human Intestinal Absorption | High | pkCSM |

| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | >0.9 (High) | pkCSM |

| Blood-Brain Barrier (BBB) Permeability | Permeable | SwissADME (BOILED-Egg Model) |

| P-glycoprotein Substrate | No | SwissADME |

| CYP1A2 Inhibitor | Yes | pkCSM |

| CYP2C19 Inhibitor | No | pkCSM |

| CYP2C9 Inhibitor | No | pkCSM |

| CYP2D6 Inhibitor | Yes | pkCSM |

| CYP3A4 Inhibitor | Yes | pkCSM |

| Total Clearance (log ml/min/kg) | 0.55 | pkCSM |

| AMES Toxicity | Non-toxic | pkCSM |

| hERG I Inhibitor | No | pkCSM |

| Hepatotoxicity | Non-toxic | pkCSM |

| Skin Sensitization | No | pkCSM |

In Silico Experimental Protocols

This section outlines detailed methodologies for key in silico experiments to predict the properties and biological interactions of this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis Protocol

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity.[10][11] This protocol describes a general workflow for developing a QSAR model for piperazine (B1678402) derivatives.[12]

-

Data Set Preparation:

-

Compile a dataset of piperazine derivatives with experimentally determined biological activity against a specific target (e.g., IC₅₀ values for α2-adrenergic receptor binding).

-

Ensure the data is curated, consistent, and covers a significant range of activity.

-

Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set for external validation.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors. These can include:

-

1D descriptors: Molecular weight, atom counts.

-

2D descriptors: Topological indices, polar surface area, logP.

-

3D descriptors: Molecular shape indices, steric parameters.

-

-

Utilize software such as PaDEL-Descriptor, RDKit, or commercial packages like MOE (Molecular Operating Environment).

-

-

Feature Selection and Model Building:

-

Employ statistical methods to select a subset of the most relevant descriptors that correlate with biological activity, avoiding overfitting. Techniques include genetic algorithms, stepwise multiple linear regression, or machine learning-based approaches.

-

Construct the QSAR model using various algorithms, such as:

-

Multiple Linear Regression (MLR)

-

Partial Least Squares (PLS)

-

Support Vector Machines (SVM)

-

Random Forest (RF)

-

-

-

Model Validation:

-

Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness and predictive power.

-

External Validation: Use the independent test set to evaluate the model's ability to predict the activity of new compounds. Key statistical metrics include the squared correlation coefficient (R²) and the root mean square error (RMSE).

-

-

Model Interpretation and Application:

-

Analyze the selected descriptors to understand the structural features that are important for the desired biological activity.

-